molecular formula C15H12ClN5O2 B5739834 5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

Cat. No.: B5739834
M. Wt: 329.74 g/mol
InChI Key: PJUKTRJDYMCOBX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide is an organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a tetrazole ring attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 5-chloro-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 3-(1H-tetrazol-5-yl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction:

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cyclization reactions can produce different heterocyclic compounds.

Scientific Research Applications

5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide lies in its combination of a chloro group, a methoxy group, and a tetrazole ring. This unique structure provides distinct chemical and biological properties that can be leveraged in various scientific applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-13-6-5-10(16)8-12(13)15(22)17-11-4-2-3-9(7-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUKTRJDYMCOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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